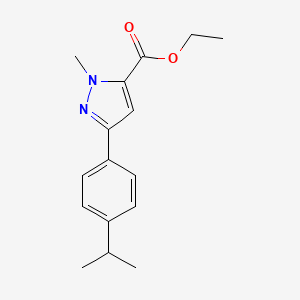
4,6-Dimethyl-1-(pyridin-4-ylmethyl)-2,3-dihydroindol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethyl-1-(pyridin-4-ylmethyl)-2,3-dihydroindol-5-amine is a heterocyclic compound that features a pyridine ring fused to an indole structure
Vorbereitungsmethoden
The synthesis of 4,6-Dimethyl-1-(pyridin-4-ylmethyl)-2,3-dihydroindol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the pyridin-4-ylmethyl and dimethyl groups. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as using high-pressure reactors and continuous flow systems.
Analyse Chemischer Reaktionen
4,6-Dimethyl-1-(pyridin-4-ylmethyl)-2,3-dihydroindol-5-amine can undergo various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.
Major Products: The major products formed from these reactions include various substituted indoles and pyridines, which can be further utilized in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
4,6-Dimethyl-1-(pyridin-4-ylmethyl)-2,3-dihydroindol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4,6-Dimethyl-1-(pyridin-4-ylmethyl)-2,3-dihydroindol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways, influencing processes such as cell proliferation, apoptosis, or neurotransmission.
Vergleich Mit ähnlichen Verbindungen
4,6-Dimethyl-1-(pyridin-4-ylmethyl)-2,3-dihydroindol-5-amine can be compared with other similar compounds such as:
2,4,6-Trimethylpyridine: Known for its use in organic synthesis and as a ligand in coordination chemistry.
1,2,3-Triazines: These compounds have applications in medicinal chemistry and materials science due to their unique electronic properties.
Indole derivatives: Widely studied for their biological activities and used in the development of pharmaceuticals.
Eigenschaften
Molekularformel |
C16H19N3 |
|---|---|
Molekulargewicht |
253.34 g/mol |
IUPAC-Name |
4,6-dimethyl-1-(pyridin-4-ylmethyl)-2,3-dihydroindol-5-amine |
InChI |
InChI=1S/C16H19N3/c1-11-9-15-14(12(2)16(11)17)5-8-19(15)10-13-3-6-18-7-4-13/h3-4,6-7,9H,5,8,10,17H2,1-2H3 |
InChI-Schlüssel |
CLOASHFWSKFVQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(CCN2CC3=CC=NC=C3)C(=C1N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



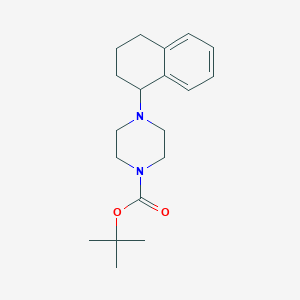
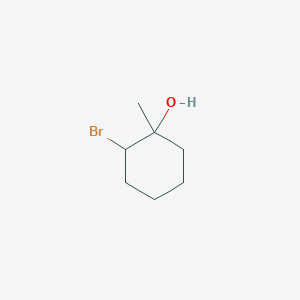
![4-[4-(2-Ethoxyethoxy)benzoyl]oxybenzoic acid](/img/structure/B13882026.png)
![3-[4-[2-(4-Chlorophenyl)ethoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13882029.png)
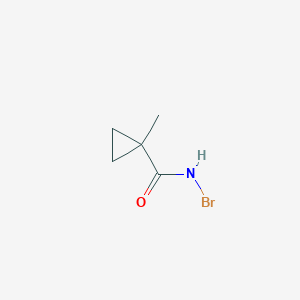

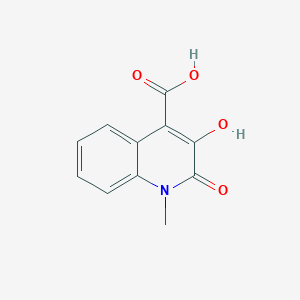
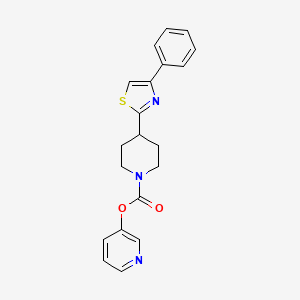
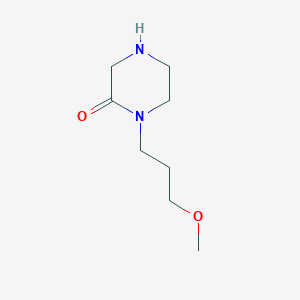
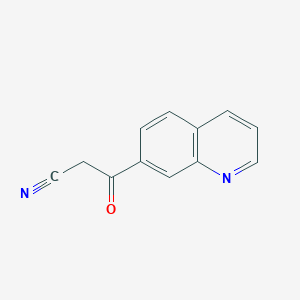
![[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13882055.png)

